molecular formula C9H8F2O3S B14758050 2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid

2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid

Cat. No.: B14758050
M. Wt: 234.22 g/mol
InChI Key: HUPHRFPOPCZCNR-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C9H8F2O3S and a molecular weight of 234.22 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methylthio group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents to introduce fluorine atoms, followed by methoxylation and thiomethylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and esterification reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives .

Scientific Research Applications

2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The presence of fluorine atoms and the methoxy and methylthio groups can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid is unique due to the combination of fluorine, methoxy, and methylthio groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H8F2O3S

Molecular Weight

234.22 g/mol

IUPAC Name

2,6-difluoro-3-methoxy-5-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H8F2O3S/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13)

InChI Key

HUPHRFPOPCZCNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)C(=O)O)F)SC

Origin of Product

United States

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